Cinnamyl (4-chlorophenyl)acetate

Description

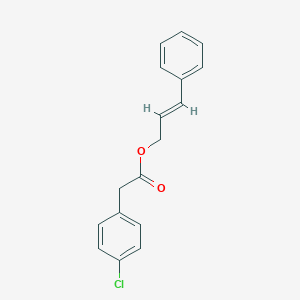

Cinnamyl (4-chlorophenyl)acetate is an ester derived from cinnamyl alcohol and (4-chlorophenyl)acetic acid. Cinnamyl esters, such as cinnamyl acetate (CAS 103-54-8), are widely used in fragrances and organic synthesis due to their aromatic properties . The incorporation of a 4-chlorophenyl group may enhance lipophilicity and alter reactivity or biological activity compared to non-halogenated analogs.

Properties

Molecular Formula |

C17H15ClO2 |

|---|---|

Molecular Weight |

286.8 g/mol |

IUPAC Name |

[(E)-3-phenylprop-2-enyl] 2-(4-chlorophenyl)acetate |

InChI |

InChI=1S/C17H15ClO2/c18-16-10-8-15(9-11-16)13-17(19)20-12-4-7-14-5-2-1-3-6-14/h1-11H,12-13H2/b7-4+ |

InChI Key |

FHMLSOXYEBHZSH-QPJJXVBHSA-N |

SMILES |

C1=CC=C(C=C1)C=CCOC(=O)CC2=CC=C(C=C2)Cl |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/COC(=O)CC2=CC=C(C=C2)Cl |

Canonical SMILES |

C1=CC=C(C=C1)C=CCOC(=O)CC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cinnamyl Acetate (Cinnamyl Acetate)

- Structure : Cinnamyl alcohol esterified with acetic acid.

- Applications : Key component in floral volatiles (e.g., Prunus mume), perfumery, and food flavoring.

- Reactivity : Exhibits 61.2% selectivity in hydrodeoxygenation reactions but undergoes hydrolysis to acetic acid, reducing efficiency compared to cinnamyl alcohol.

- Safety : Recognized as safe for use in animal feed at proposed levels but poses skin/eye irritation risks.

Methyl (4-Chlorophenyl)Acetate Derivatives

- Examples: Methyl 2-amino-2-(4-chlorophenyl)acetate (), cyclopentyl(4-chlorophenoxy)acetate.

- Key Differences: Substituents: Methyl or cyclopentyl groups vs. cinnamyl. Applications: Pharmaceuticals (e.g., amino acid derivatives in ) vs. fragrance/catalysis. Reactivity: Chlorophenyl esters may resist hydrolysis better than aliphatic acetates, but allylation reactions with cinnamyl acetate fail under aqueous conditions.

4-Chlorophenyl-Substituted Esters

- Examples : (4-Chloro-2-methylphenyl) acetate, [(4-chlorophenyl)carbamoyl]methyl derivatives.

- Biological Activity : Cytotoxicity observed in 4-acetoxy cinnamyl acetate (IC₅₀ = 19.35 μM for A549 cells). The 4-chlorophenyl group may enhance bioactivity but requires safety evaluations for irritancy and environmental persistence.

Key Research Findings and Data

Table 1: Comparative Reactivity in Hydrodeoxygenation (ZnNC-900 Catalyst)

| Compound | Reaction Temp (°C) | Selectivity (%) |

|---|---|---|

| Cinnamyl Alcohol | 180 | >90 |

| Cinnamyl Acetate | 180 | 61.2 |

| 4-Hydroxy-3-Methoxycinnamaldehyde | 200 | 67.5 |

Insight : The acetate group reduces selectivity due to hydrolysis, suggesting this compound may require higher temperatures or modified catalysts for efficient conversion.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.